

# Introduction: Characterizing Triundecylamine

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Triundecylamine*

Cat. No.: *B1590104*

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**Triundecylamine** is a long-chain tertiary aliphatic amine. Comprising three undecyl (C11) chains attached to a central nitrogen atom, its structure imparts significant lipophilicity and specific steric properties. While not a widely commercialized compound, it serves as a valuable intermediate and building block in specialized organic synthesis. Its high molecular weight and non-polar nature dictate its physical properties and reactivity, making it a subject of interest in materials science and as a scaffold in medicinal chemistry. This guide provides a detailed overview of its chemical identity, properties, illustrative synthetic protocols, and potential applications for researchers in drug development and chemical sciences.

The definitive identifiers for this compound are:

- CAS Number: 42910-16-7[1][2]
- IUPAC Name: N,N-di(undecyl)undecan-1-amine[3]

## Physicochemical and Spectroscopic Profile

The molecular characteristics of **triundecylamine** are fundamental to understanding its behavior in chemical systems. Its properties are dominated by the three long alkyl chains, which create a sterically hindered and electron-rich nitrogen center.

## Core Properties

A summary of its key physical and chemical properties is presented below. It is important to note that due to its specialized nature, extensive experimental data is not widely published; some values may be based on predictive models.

Property	Value	Source
Molecular Formula	C <sub>33</sub> H <sub>69</sub> N	[1][3]
Molecular Weight	479.92 g/mol	[1]
InChI Key	JEIFGNLZAYFLFL- UHFFFAOYSA-N	[3]
Canonical SMILES	CCCCCCCCCCCCN(CCCCC CCCC)CCCCCCCCCCC	[3]
Appearance	Not widely reported; expected to be a liquid or low-melting solid	N/A
Solubility	Insoluble in water; soluble in non-polar organic solvents (e.g., hexane, toluene, chloroform)	General Chemical Principles
Sensitivity	May be air sensitive	[1]

## Illustrative Spectroscopic Data

Spectroscopic analysis is essential for the verification of **triundecylamine**'s structure and purity. While experimental spectra for this specific molecule are not readily available in public databases, the expected spectral characteristics can be predicted based on its structure.

- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to be relatively simple, dominated by signals from the alkyl chains. Key predicted signals would include a triplet near  $\delta$  0.8-0.9 ppm corresponding to the terminal methyl (-CH<sub>3</sub>) groups, a broad multiplet between  $\delta$  1.2-1.6 ppm for the bulk of the methylene (-CH<sub>2</sub>)<sub>9</sub> groups, and a triplet near  $\delta$  2.4-2.6 ppm for the methylene groups alpha to the nitrogen atom (-N-CH<sub>2</sub>-).
- <sup>13</sup>C NMR Spectroscopy:** The carbon spectrum would similarly show a series of signals corresponding to the different carbon environments in the undecyl chains, with the carbon alpha to the nitrogen appearing most downfield.

- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by strong C-H stretching vibrations just below  $3000\text{ cm}^{-1}$ . The C-N stretching vibration is expected in the  $1250\text{-}1020\text{ cm}^{-1}$  region, though it may be weak. The absence of N-H stretching bands (typically  $\sim 3300\text{-}3500\text{ cm}^{-1}$ ) is a key indicator of a tertiary amine structure.
- **Mass Spectrometry (MS):** Under Electron Ionization (EI), the molecular ion peak ( $M^+$ ) at  $m/z$  479.9 would be expected. Fragmentation would likely involve the loss of alkyl chains, leading to characteristic daughter ions.

## Synthesis and Purification: A Methodological Approach

The synthesis of **triundecylamine**, a symmetrical tertiary amine, can be approached through several standard organic chemistry transformations. A common and reliable method is the direct alkylation of undecylamine with an undecyl halide. This process involves the sequential substitution of the two hydrogen atoms on the primary amine.

### Illustrative Synthetic Protocol: N-Alkylation of Undecylamine

This protocol describes a representative, two-step synthesis starting from undecylamine and undecyl bromide. The causality behind this choice is its straightforward nature and use of common reagents.

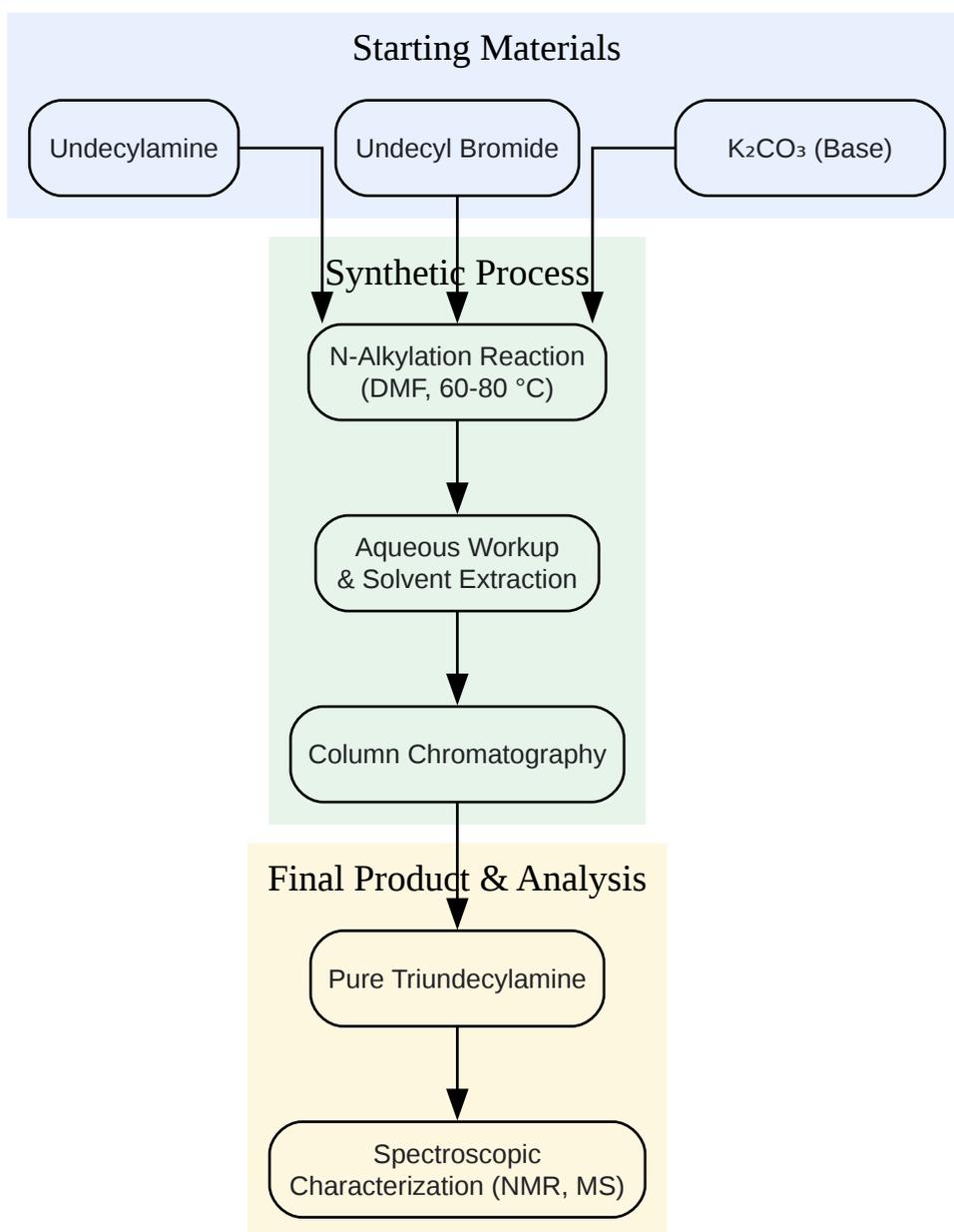
#### Step 1: Synthesis of Diundecylamine

- **Reaction Setup:** To a solution of undecylamine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a mild base like potassium carbonate ( $K_2CO_3$ , 2.5 eq). The base is crucial for neutralizing the HBr generated during the reaction, driving the equilibrium towards the product.
- **Reagent Addition:** Add undecyl bromide (1.1 eq) dropwise to the stirred solution at room temperature. A slight excess of the alkylating agent ensures complete consumption of the starting amine.

- **Reaction Monitoring:** Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- **Workup:** Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude product is a mixture of diundecylamine and some **triundecylamine**.

### Step 2: Synthesis of **Triundecylamine**

- **Reaction Setup:** Re-dissolve the crude mixture from Step 1 in the same solvent with fresh  $K_2CO_3$  (2.5 eq).
- **Reagent Addition:** Add another portion of undecyl bromide (1.1 eq) and heat the mixture again.
- **Workup and Purification:** Once the reaction is complete, perform an aqueous workup by partitioning the mixture between water and a non-polar solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate ( $Na_2SO_4$ ), and concentrate it in vacuo.
- **Final Purification:** The final purification of the crude **triundecylamine** is best achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The non-polar nature of the product means it will elute with a low percentage of the more polar solvent.



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Caption: A generalized workflow for the synthesis of **triundecylamine**.

## Applications in Research and Drug Development

While specific applications of **triundecylamine** in marketed drugs are not documented, its structural motifs are relevant to drug discovery and materials science. Long-chain aliphatic

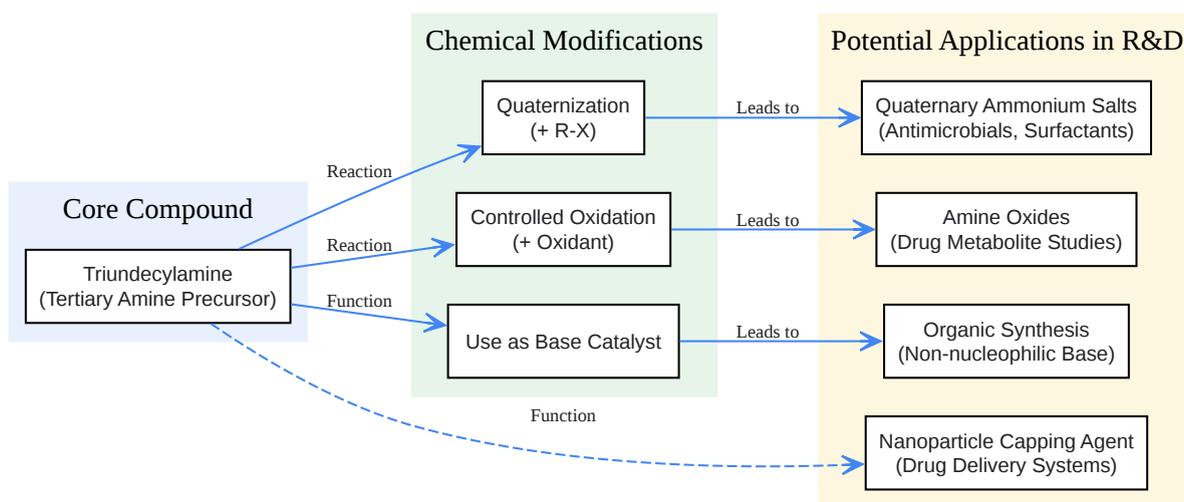
amines are crucial intermediates that allow for the systematic modification of molecular properties.[4]

## Role as a Synthetic Intermediate

In drug discovery, the ability to fine-tune a molecule's properties is paramount.

**Triundecylamine**, as a tertiary amine, can serve as a key synthetic intermediate.[4]

- **Lipophilicity Modification:** The three C11 chains provide significant lipophilicity. In medicinal chemistry, this property can be leveraged to enhance a drug candidate's ability to cross cell membranes or the blood-brain barrier. A scaffold like **triundecylamine** could be deconstructed or used as a starting point for building molecules where high lipophilicity is a desired trait.
- **Quaternary Ammonium Salts:** Tertiary amines are precursors to quaternary ammonium salts, which have applications as phase-transfer catalysts, ionic liquids, and antimicrobial agents. The reaction of **triundecylamine** with an alkyl halide would produce a tetraalkylammonium salt with very long alkyl chains, potentially creating surfactants or membrane-disrupting agents.
- **Nanoparticle Formulation:** Long-chain amines are often used as capping agents or stabilizers in the synthesis of nanoparticles. They adsorb to the nanoparticle surface, preventing aggregation and allowing for dispersion in non-polar media. This is a critical aspect of developing nanomaterials for drug delivery systems.



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Caption: Role of **triundecylamine** as a versatile chemical precursor.

## Safety, Handling, and Storage

Proper handling of **triundecylamine** is essential to ensure laboratory safety. Based on available safety data, it is classified as an irritant.

- Hazard Identification:
  - Causes skin irritation (H315).[5]
  - Causes serious eye irritation (H319).[5]
  - Signal Word: Warning.[1][5]
  - Pictogram: GHS07 (Exclamation Mark).[1]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[5]

- Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing.[5]
- Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[5]
- First Aid Measures:
  - If on Skin: Wash with plenty of water. If irritation occurs, seek medical advice.[5]
  - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. [5]
- Storage:
  - Store in a tightly closed container in a dry, cool, and well-ventilated place.
  - The compound may be air sensitive, suggesting it should be stored under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.[1]

## Conclusion

**Triundecylamine** is a sterically hindered, lipophilic tertiary amine defined by its three C11 alkyl chains. While not a common reagent, its straightforward synthesis and defined chemical properties make it a useful tool for specialized applications in organic synthesis, materials science, and as a structural scaffold in early-stage drug discovery. A thorough understanding of its properties, handling requirements, and synthetic accessibility allows researchers to effectively integrate it into complex research and development programs.

## References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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